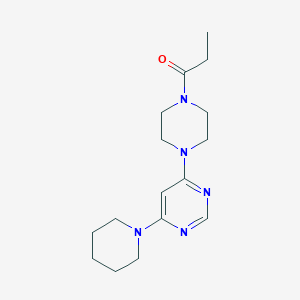![molecular formula C21H23ClN2O2 B5978487 1-acetyl-4-[3-(4-chlorophenyl)-3-phenylpropanoyl]piperazine](/img/structure/B5978487.png)
1-acetyl-4-[3-(4-chlorophenyl)-3-phenylpropanoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-[3-(4-chlorophenyl)-3-phenylpropanoyl]piperazine, also known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
1-acetyl-4-[3-(4-chlorophenyl)-3-phenylpropanoyl]piperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain, depression, and neurodegenerative diseases. This compound has also been used as a tool compound to study the role of sigma-1 receptor in various cellular and molecular processes.
Mécanisme D'action
1-acetyl-4-[3-(4-chlorophenyl)-3-phenylpropanoyl]piperazine binds to the sigma-1 receptor with high affinity and modulates its activity. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. By modulating the activity of the sigma-1 receptor, this compound can affect these cellular processes and ultimately lead to various physiological and pathological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of protein folding, and improvement of mitochondrial function. These effects have been implicated in various physiological and pathological processes, including pain, depression, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-4-[3-(4-chlorophenyl)-3-phenylpropanoyl]piperazine has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying the role of this receptor in various cellular and molecular processes. This compound is also relatively stable and can be easily synthesized and purified.
However, there are also some limitations to the use of this compound in lab experiments. It has a relatively low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-acetyl-4-[3-(4-chlorophenyl)-3-phenylpropanoyl]piperazine. One area of interest is the development of more selective sigma-1 receptor ligands that can be used to study the specific role of this receptor in various cellular and molecular processes. Another area of interest is the investigation of the potential therapeutic applications of this compound and other sigma-1 receptor ligands in various diseases, including pain, depression, and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has a high affinity for the sigma-1 receptor and can modulate various cellular and molecular processes. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more selective sigma-1 receptor ligands and investigation of its potential therapeutic applications.
Méthodes De Synthèse
1-acetyl-4-[3-(4-chlorophenyl)-3-phenylpropanoyl]piperazine can be synthesized by a multistep process involving the reaction of piperazine with 4-chloroacetophenone and benzophenone. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-16(25)23-11-13-24(14-12-23)21(26)15-20(17-5-3-2-4-6-17)18-7-9-19(22)10-8-18/h2-10,20H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQVOPWNKOGKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5978440.png)
![N-[2-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5978441.png)
![N'-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5978446.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide](/img/structure/B5978453.png)
![2-azepan-1-yl-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}acetamide](/img/structure/B5978468.png)
![(3-(2,4-difluorobenzyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B5978475.png)
![N-(3-bromophenyl)-5-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-5-oxopentanamide](/img/structure/B5978481.png)


![4-benzyl-2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5978488.png)

![N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-isopropylbenzenesulfonohydrazide](/img/structure/B5978499.png)